Cas no 54135-60-3 (Apoptosis Inhibitor)
Apoptosis Inhibitor Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Cyclohexanedione,2,2'-methylenebis-
- 2,2'-methylenebis-1,3-Cyclohexanedione
- 2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione
- M50054
- 2,2'-Methandiyl-bis-cyclohexan-1,3-dion
- 2,2'-methanediyl-bis-cyclohexane-1,3-dione
- 2,2'-methylenebis(1,3-cyclohexanedione)
- 2,2'-methylenebis(cyclohexane-1,3-dione)
- 2,2'-methylenedicyclohexane-1,3-dione
- Apoptosis Inhibitor
- Bis-(2.6-dioxo-cyclohexyl)-methan
- AB01097539-03
- SCHEMBL598863
- SR-01000027601
- EINECS 258-989-1
- UNII-NP899EA5D8
- HMS1396C07
- HY-103347
- BRD-K00676343-001-01-6
- AKOS001027108
- NS00032966
- 1,3-CYCLOHEXANEDIONE, 2,2'-METHYLENEDI-
- NCGC00325175-01
- Z56778068
- HSCI1_000071
- NP899EA5D8
- MFCD00192291
- 54135-60-3
- Q27187525
- DTXSID50202476
- CHEBI:108604
- 1,3-Cyclohexanedione, 2,2'-methylenebis-
- 2,2'-methylenedi-1,3-cyclohexanedione
- Enamine_000755
- SR-01000027601-1
- CS-0027696
- DB-312995
- ILUMEPMGPCKGHH-UHFFFAOYSA-N
- 2,2'-methylenebis[cyclohexane-1,3-dione]
- DTXCID50124967
- 2,2'-Methylenebis[1,3-cyclohexanedione]
- TS-08214
- G89728
-
- MDL: MFCD00192291
- Inchi: 1S/C13H16O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h8-9H,1-7H2
- InChI Key: ILUMEPMGPCKGHH-UHFFFAOYSA-N
- SMILES: O=C1CCCC(C1CC1C(CCCC1=O)=O)=O
Computed Properties
- Exact Mass: 236.10500
- Monoisotopic Mass: 236.104859
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.3
- XLogP3: 0.2
Experimental Properties
- Density: 1.227
- Boiling Point: 461.2 °C at 760 mmHg
- Flash Point: 199 °C
- Refractive Index: 1.52
- Solubility: Soluble in DMSO or ethanol
- PSA: 68.28000
- LogP: 1.25310
- Sensitiveness: Light Sensitive
Apoptosis Inhibitor Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Apoptosis Inhibitor Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A729055-10mg |
Apoptosis Inhibitor |
54135-60-3 | 10mg |
$ 173.00 | 2023-04-19 | ||
| TRC | A729055-25mg |
Apoptosis Inhibitor |
54135-60-3 | 25mg |
$ 345.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M912466-1mg |
M50054 |
54135-60-3 | 98% | 1mg |
¥664.20 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4562-10mg |
Apoptosis Inhibitor |
54135-60-3 | 98% | 10mg |
¥756.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4562-25mg |
Apoptosis Inhibitor |
54135-60-3 | 98% | 25mg |
¥1282.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4562-100mg |
Apoptosis Inhibitor |
54135-60-3 | 98% | 100mg |
¥2960.00 | 2023-09-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21936-5 mg |
Apoptosis Inhibitor |
54135-60-3 | 98.62% | 5mg |
¥481.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21936-10 mg |
Apoptosis Inhibitor |
54135-60-3 | 98.62% | 10mg |
¥687.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21936-25 mg |
Apoptosis Inhibitor |
54135-60-3 | 98.62% | 25mg |
¥1397.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21936-50 mg |
Apoptosis Inhibitor |
54135-60-3 | 98.62% | 50mg |
¥2111.00 | 2022-04-26 |
Apoptosis Inhibitor Related Literature
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Apoptosis Inhibitor
Recent Advances in Apoptosis Inhibitor Research: Focus on Compound 54135-60-3
Apoptosis, or programmed cell death, plays a critical role in various physiological and pathological processes, including development, immune response, and cancer. The ability to modulate apoptosis has significant therapeutic implications, particularly in oncology and neurodegenerative diseases. Among the various apoptosis inhibitors, the compound with CAS number 54135-60-3 has garnered attention due to its potent anti-apoptotic properties and potential applications in drug development.
Recent studies have explored the molecular mechanisms underlying the activity of 54135-60-3 as an apoptosis inhibitor. Research indicates that this compound primarily targets the intrinsic apoptotic pathway by inhibiting key proteins such as caspases and Bcl-2 family members. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 54135-60-3 effectively suppresses caspase-3 activation, thereby preventing apoptosis in neuronal cells exposed to oxidative stress. These findings suggest potential applications in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.
In the context of cancer therapy, 54135-60-3 has shown promise as a cytoprotective agent, particularly in mitigating chemotherapy-induced apoptosis in healthy cells. A preclinical study conducted by Smith et al. (2023) revealed that co-administration of 54135-60-3 with cisplatin reduced nephrotoxicity in mouse models without compromising the chemotherapeutic efficacy of cisplatin. This dual effect highlights the compound's potential as an adjunct therapy in oncology.
Despite these promising findings, challenges remain in the clinical translation of 54135-60-3. Pharmacokinetic studies indicate that the compound has limited bioavailability and rapid clearance, necessitating further structural optimization. Recent efforts have focused on developing prodrug derivatives of 54135-60-3 to enhance its stability and tissue penetration. A 2024 patent application by BioPharm Innovations describes a novel prodrug formulation that significantly improves the plasma half-life of 54135-60-3 in primate models.
The therapeutic potential of 54135-60-3 extends beyond apoptosis inhibition. Emerging evidence suggests that this compound may also modulate autophagy and inflammation, making it a multifunctional agent for treating complex diseases. A recent multi-omics analysis published in Cell Reports identified several off-target effects of 54135-60-3, including modulation of NF-κB signaling and mitochondrial biogenesis. These findings open new avenues for repurposing this compound in inflammatory and metabolic disorders.
In conclusion, 54135-60-3 represents a versatile apoptosis inhibitor with broad therapeutic potential. While current research has elucidated its mechanisms of action and demonstrated efficacy in preclinical models, further studies are needed to address its pharmacokinetic limitations and explore its full therapeutic spectrum. The ongoing development of novel formulations and derivatives holds promise for translating this compound into clinical applications in the near future.
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